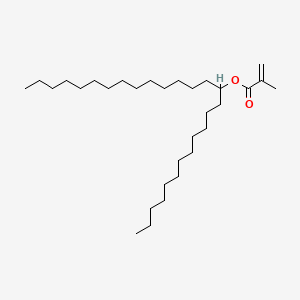
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate: is a complex organic compound with the molecular formula C44H88O4 It is characterized by the presence of two hydroxyl groups and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxyhexacosanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous toluene or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous flow reactors: To maintain consistent reaction conditions and improve yield.
Enzymatic esterification: Using lipases as biocatalysts to achieve higher specificity and milder reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
- 12-Hydroxyoctadecanoic acid
- 2-Hydroxyhexacosanol
- Stearic acid esters
- Palmitic acid esters
Comparison
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate is unique due to its dual hydroxyl groups and long carbon chain, which confer specific physical and chemical properties. Compared to similar compounds, it has:
- Higher melting point : Due to increased molecular weight and intermolecular interactions.
- Enhanced solubility : In organic solvents, making it suitable for various industrial applications.
- Distinct biological activity : Its amphiphilic nature allows it to interact uniquely with biological membranes, unlike simpler fatty acid esters.
Propiedades
Número CAS |
93840-69-8 |
|---|---|
Fórmula molecular |
C44H88O4 |
Peso molecular |
681.2 g/mol |
Nombre IUPAC |
2-hydroxyhexacosyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C44H88O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-31-35-39-43(46)41-48-44(47)40-36-32-29-26-25-27-30-34-38-42(45)37-33-8-6-4-2/h42-43,45-46H,3-41H2,1-2H3 |
Clave InChI |
VIALDFXTEOLLGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





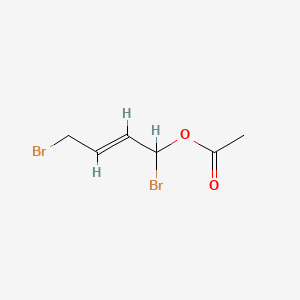
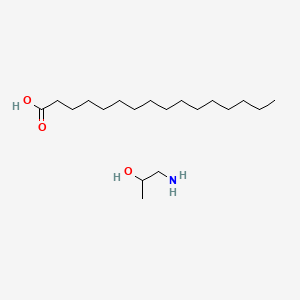
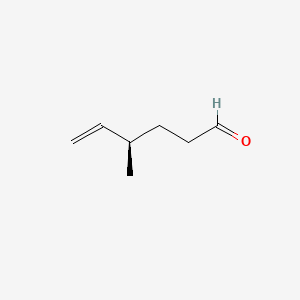
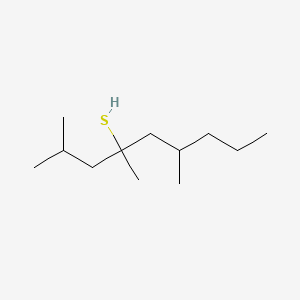
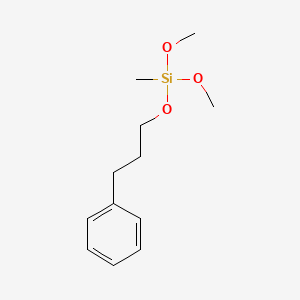

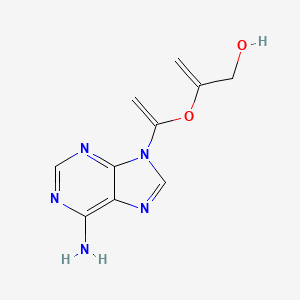
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


